Sodium hydrosulfide hydrate

描述

Significance in Chemical Sciences and Engineering

In the realm of chemical sciences, sodium hydrosulfide (B80085) hydrate (B1144303) is a valuable reagent in organic and inorganic synthesis. It serves as a potent sulfur nucleophile, enabling the introduction of sulfur atoms into molecules to create sulfur-containing compounds. sigmaaldrich.com This capability is crucial in the synthesis of various organic molecules, including thioethers and other organosulfur compounds, which are often precursors in pharmaceutical and agrochemical development. chemimpex.comsigmaaldrich.com

The compound's strong reducing properties make it a key player in numerous industrial applications. chemimpex.commarketresearchintellect.com In the pulp and paper industry, it is employed in the kraft process. chemimpex.comjamgroupco.com The mining and metallurgy sectors utilize it as a flotation agent, particularly for the extraction of copper and other metal sulfides from ores. jamgroupco.com Furthermore, its ability to precipitate heavy metal ions makes it an important component in wastewater treatment processes, contributing to environmental remediation efforts. chemimpex.commarketresearchintellect.com

From an engineering perspective, the handling and storage of sodium hydrosulfide hydrate present specific considerations due to its chemical nature. It is known to be corrosive to steel at elevated temperatures, necessitating the use of appropriate materials for storage and handling systems. ausimm.com

Overview of Hydrate Forms and Research Relevance

Sodium hydrosulfide can exist in anhydrous form (NaSH) as well as in hydrated forms, most notably as a dihydrate (NaSH·2H₂O) and a trihydrate (NaSH·3H₂O). wikipedia.org These different forms, while all colorless and behaving similarly, are not identical and their specific properties are of research interest. wikipedia.org The anhydrous form undergoes distinct phase transitions at different temperatures, adopting a cubic sodium chloride-like structure above 360 K, a rhombohedral structure below 360 K, and a monoclinic structure below 114 K. jamgroupco.comwikipedia.org

The hydrated forms are particularly relevant in research settings where controlled delivery of the hydrosulfide ion is required. This compound is frequently used as a hydrogen sulfide (B99878) (H₂S) donor in biological research. caymanchem.com H₂S is now recognized as an important gaseous signaling molecule in mammals, with roles in the cardiovascular, neurological, and immunological systems. caymanchem.com Research has explored the effects of H₂S, using this compound as a source, on processes like neutrophil migration, airway inflammation, and protection against ischemia-reperfusion injury. caymanchem.comnih.gov

The stability and solubility of the hydrate in aqueous solutions are critical factors in its application. chemimpex.com However, it is important to note that in solution, sodium hydrosulfide can be unstable, with the potential for oxidation and volatilization of H₂S. researchgate.net This characteristic necessitates careful preparation and handling in experimental setups to ensure accurate and reproducible results. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 207683-19-0 | chemimpex.com |

| Molecular Formula | NaHS·xH₂O | chemimpex.comamericanelements.com |

| Appearance | Yellow solid | chemimpex.com |

| Melting Point | 52 - 54 °C | chemimpex.com |

| Solubility | Soluble in water and alcohol | pubcompare.ai |

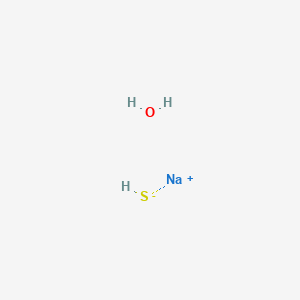

Structure

2D Structure

属性

IUPAC Name |

sodium;sulfanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O.H2S/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKXTIAQRUWLRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583410 | |

| Record name | Sodium hydrosulfide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207683-19-0 | |

| Record name | Sodium hydrosulfide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrosulfide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Industrial Production Processes

Laboratory Synthesis Pathways

In a laboratory environment, sodium hydrosulfide (B80085) hydrate (B1144303) can be synthesized through several routes, primarily involving the reaction of a sodium-containing base with hydrogen sulfide (B99878).

Reaction of Sodium Ethoxide with Hydrogen Sulfide

One established laboratory method involves the treatment of sodium ethoxide with hydrogen sulfide. wikipedia.org In this reaction, a solution of sodium ethoxide in absolute ethyl alcohol is saturated with hydrogen sulfide gas. The reaction proceeds as follows:

NaOCH₂CH₃ + H₂S → NaHS + CH₃CH₂OH wikipedia.org

The excess hydrogen sulfide is typically removed by gentle warming on a water bath while passing a current of hydrogen through the solution. rsc.org This method provides a straightforward route to obtaining pure, anhydrous sodium hydrosulfide, which can then be hydrated. rsc.org

Reaction of Sodium with Hydrogen Sulfide

An alternative laboratory synthesis involves the direct reaction of metallic sodium with hydrogen sulfide. wikipedia.org This method is also a viable pathway for producing sodium hydrosulfide.

Industrial Scale Production Approaches

On an industrial scale, the production of sodium hydrosulfide is dominated by the neutralization of hydrogen sulfide with sodium hydroxide (B78521), a process that is both cost-effective and scalable. akshyachemicals.com

Hydrogen Sulfide Neutralization with Sodium Hydroxide

The most common industrial method for producing sodium hydrosulfide is through the half-neutralization of hydrogen sulfide with sodium hydroxide. wikipedia.orgjamgroupco.com The chemical reaction is as follows:

H₂S + NaOH → NaHS + H₂O baijinchemical.com

This process is typically carried out by scrubbing hydrogen sulfide gas from industrial vent streams with a sodium hydroxide solution. The resulting sodium hydrosulfide solution is then filtered. Depending on the desired concentration, it can be sold as a 44% to 46% solution or further concentrated through evaporation to produce a solid flake material containing 70% to 72% sodium hydrosulfide.

Multiphase Reactor Systems for Concentrated Solutions

To achieve higher concentrations of sodium hydrosulfide, multiphase reactor systems are employed. openchemicalengineeringjournal.comopenchemicalengineeringjournal.comresearchgate.net These systems are designed to handle gas-liquid-solid reactions and are crucial for producing concentrated aqueous solutions, often exceeding 43%. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com In a typical setup, a stirred tank reactor is operated at temperatures between 50°C and 55°C, where gaseous hydrogen sulfide is continuously bubbled through a biphasic reaction mixture. openchemicalengineeringjournal.comopenchemicalengineeringjournal.comresearchgate.net This mixture often contains sodium sulfide (Na₂S), sodium hydrosulfide (NaHS), and water. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com The use of such reactors allows for the efficient recovery of hydrogen sulfide, often with over 90% recovery in the primary reactor. openchemicalengineeringjournal.com

Table 1: Reactor Operating Conditions for Concentrated NaHS Production

| Parameter | Value |

|---|---|

| Reactor Type | Stirred Tank |

| Temperature | 50°C - 55°C |

| Reactants | Gaseous H₂S, NaOH solution |

| Initial Mixture | Na₂S, NaHS, H₂O |

| Target Concentration | > 43% NaHS |

Optimization of Reaction Conditions for Production Efficiency

Optimizing reaction conditions is critical for maximizing the yield and purity of sodium hydrosulfide while minimizing the formation of byproducts like sodium sulfide (Na₂S). processengr.comascelibrary.org Key parameters that are manipulated include reactor volume, sodium hydroxide concentration, reactor recycle rate, and temperature. processengr.com

Research has shown that the pH of the reaction medium plays a significant role. The formation of the intermediate product, sodium sulfide, is favored at a pH greater than 12, while the synthesis of sodium hydrosulfide is more feasible around a pH of 11.5. ascelibrary.orgresearchgate.net An increase in the hydrogen sulfide flow rate can lead to a decrease in the absorption and conversion ratios. ascelibrary.orgresearchgate.net Conversely, a higher concentration of sodium hydroxide can lead to a higher concentration of the desired sodium hydrosulfide product. ascelibrary.orgresearchgate.net However, it also enhances the ratio of sodium sulfide to sodium hydrosulfide. ascelibrary.orgresearchgate.net

To achieve a high concentration of sodium hydrosulfide with minimal sodium sulfide impurity (less than 1% w/w), the equivalent ratio of sodium hydroxide to hydrogen sulfide is carefully controlled, with an optimal ratio found to be around 0.88. ascelibrary.orgresearchgate.net Precise control of reactant feeding and temperature is also crucial to prevent the unwanted precipitation of intermediate sodium sulfide. bionomicind.com

Table 2: Optimized Parameters for NaHS Synthesis

| Parameter | Optimal Condition |

|---|---|

| pH for NaHS synthesis | ~11.5 |

| NaOH/H₂S equivalent ratio | ~0.88 |

| Temperature | Controlled to prevent precipitation |

| Na₂S impurity | < 1% w/w |

Fundamental Chemical Reactivity and Reaction Mechanisms

Redox Chemistry and Reducing Agent Properties

Sodium hydrosulfide (B80085) hydrate (B1144303) (NaHS·xH₂O) is recognized for its strong reducing properties, which makes it a versatile reagent in numerous industrial and chemical processes. marketresearchintellect.comchemimpex.comjjhrgroup.com As a reducing agent, it readily donates electrons in chemical reactions. This characteristic is fundamental to its application in various fields, including the chemical, textile, and paper industries. chemimpex.comjjhrgroup.com

The reducing power of sodium hydrosulfide stems from the sulfide (B99878) ion (HS⁻), which can be oxidized to various forms, most commonly elemental sulfur or sulfate (B86663). When exposed to air, particularly in moist conditions or aqueous solutions, sodium hydrosulfide can undergo autoxidation, gradually forming polysulfides and sodium thiosulfate (B1220275). nih.govchemeurope.com The dithionite (B78146) dianion (S₂O₄²⁻), which is in equilibrium with the radical anion (SO₂⁻), is a powerful and rapid reducing agent. acs.org This reactivity makes it effective for processes requiring the reduction of other substances. jjhrgroup.com

In the dye industry, sodium hydrosulfide is used as an auxiliary agent for preparing sulfur dyes. jjhrgroup.com Its role in the pulp and paper industry, specifically in the Kraft process, involves acting as a makeup chemical for sulfur and as a reducing agent to enhance the quality of paper products. marketresearchintellect.comnih.govwikipedia.org The compound's ability to act as a reducing agent is also utilized in organic synthesis for the reduction of specific functional groups.

Precipitation Reactions

Sodium hydrosulfide is widely employed to precipitate heavy metal ions from aqueous solutions by forming highly insoluble metal sulfides. marketresearchintellect.com This reaction is a cornerstone of its use in wastewater treatment and mining operations. marketresearchintellect.comchemimpex.com The general principle involves the reaction between the hydrosulfide ion (HS⁻) from NaHS and a dissolved metal cation (Mⁿ⁺) to form a solid metal sulfide precipitate (MSₙ/₂). deu.edu.tr

The reaction can be represented as: nNaHS + Mⁿ⁺ → MSₙ/₂ (s) + nNa⁺ + nH⁺

This method is effective for precipitating a wide range of heavy metals. deu.edu.tr For instance, in the mining industry, NaHS is used as a flotation agent, particularly for copper ores, where it helps in the separation of valuable minerals by reacting with metal oxides on the mineral surface to form a metal sulfide layer, which can then be floated. marketresearchintellect.comwikipedia.orgjamgroupco.com The treatment of aqueous solutions of metal salts with sodium hydrosulfide leads to the precipitation of their corresponding metal hydrosulfides or sulfides. wikipedia.orgjamgroupco.com

The effectiveness of this precipitation is due to the extremely low solubility of most heavy metal sulfides over a broad pH range. deu.edu.trgoogle.com

The primary mechanism for removing heavy metals using sodium hydrosulfide hydrate is precipitation. marketresearchintellect.comgoogle.com This process converts soluble metal ions into insoluble sulfide compounds, which can then be separated from the water through physical means like filtration or settling. deu.edu.tr The efficiency of heavy metal sulfide precipitation is significantly higher than that of hydroxide (B78521) precipitation, as metal sulfides have much lower solubility products (Ksp) compared to their corresponding metal hydroxides. deu.edu.tr

The process is highly reactive over a wide pH range, though it is typically carried out under near-neutral conditions (pH 7.0 to 9.0). deu.edu.tr However, to prevent the evolution of toxic hydrogen sulfide (H₂S) gas, the pH is often maintained in an alkaline range, typically between 7.0 and 8.0, sometimes requiring the simultaneous addition of an alkali like sodium hydroxide. google.com

The mechanism involves a ligand exchange reaction where the sulfide ion displaces water or other ligands from the metal ion's coordination sphere, leading to the formation of a stable, insoluble metal sulfide precipitate. wur.nl In some applications, an excess of a scavenger heavy metal ion, which forms a sulfide with a higher equilibrium sulfide ion concentration than the pollutant, is added. google.com This scavenger metal reacts with any excess sulfide ions, preventing the formation of soluble sulfide complexes and the release of H₂S gas. google.com This technique is crucial for treating wastewater from industries such as mining, metal processing, and printing to ensure compliance with environmental regulations. chemimpex.com

Organic and Organometallic Reactions

Sodium hydrosulfide is a useful reducing agent in organic synthesis, particularly for the reduction of certain functional groups. jjhrgroup.com One of its notable applications is the reduction of aromatic nitro compounds to their corresponding primary amines. njit.edu This transformation is a critical step in the synthesis of many organic molecules, including dyes and pharmaceuticals. jjhrgroup.com

While other sulfide-based reagents can be used, sodium hydrosulfide provides an effective method for this reduction. njit.edu The reaction proceeds by the transfer of electrons from the hydrosulfide ion to the nitro group, leading to its reduction. The process is often favored over other reducing agents in specific synthetic pathways. njit.edu

Table 1: Examples of Organic Functional Group Reductions with Sodium Hydrosulfide

| Starting Functional Group | Product Functional Group | Research Finding | Citation |

| Aromatic Nitro Group (-NO₂) | Aromatic Amine (-NH₂) | Used as a reductant for the synthesis of amino derivatives from nitro compounds. | |

| 2-nitro-phenol-4-sulfonic acid | 2-amino-phenol-4-sulfonic acid | The reduction of the sodium salt of 2-nitro-phenol-4-sulfonic acid was studied using sodium sulfide and polysulfides. Sodium hydrosulfide is noted as an effective agent for reducing aromatic nitro compounds. | njit.edu |

Sodium hydrosulfide serves as a key reagent for introducing sulfur into organic molecules, acting as a potent sulfur nucleophile. chemimpex.com It is widely used in the synthesis of thiols (mercaptans) and other divalent sulfur compounds. researchgate.netmsu.edu The reaction typically involves the nucleophilic substitution of a halide or other leaving group by the hydrosulfide ion (HS⁻). msu.edu

The general reaction for thiol synthesis is: R-X + NaHS → R-SH + NaX (where X is a halide)

This method is a straightforward route to both aliphatic and aromatic thiols. Beyond simple thiols, NaHS is used to create more complex organosulfur compounds. For example, it can be used to synthesize thiocarbonyl derivatives and cyclic thioethers. researchgate.net In organometallic chemistry, it has been used to prepare ferrocenethiocarboxylic acid from ferrocenecarboxylic acid chloride. researchgate.net The ability to form carbon-sulfur bonds makes sodium hydrosulfide a valuable tool in the development of pharmaceuticals and agrochemicals. chemimpex.com

Table 2: Synthesis of Sulfur-Containing Compounds using Sodium Hydrosulfide

| Reactant(s) | Product Type | Research Finding | Citation |

| Alkyl/Aryl Halide (R-X) | Thiol (R-SH) | Sodium hydrosulfide is a reagent for the synthesis of thiols. | researchgate.net |

| α,β-dichloro vinyl ketones | Cyclic Thioethers | NaHS acts as a sulfur nucleophile to induce C-S bond formation, yielding 5- to 8-membered cyclic thioethers. | |

| Ferrocenecarboxylic acid chloride | Thiocarboxylic Acid | Ferrocenethiocarboxylic acid was synthesized by reacting ferrocenecarboxylic acid chloride with sodium hydrogen sulfide. | researchgate.net |

Hydrolysis and Decomposition Pathways

This compound is inherently reactive and can decompose or hydrolyze under specific conditions, leading to the release of various sulfur-containing compounds.

The most significant decomposition pathway for sodium hydrosulfide is the release of highly toxic and flammable hydrogen sulfide (H₂S) gas. ausimm.comcsb.govinchem.org This release is primarily triggered by three mechanisms:

Hydrolysis: When exposed to moisture in the atmosphere, solid sodium hydrosulfide hydrolyzes, releasing H₂S. wikipedia.org This is the reason for the characteristic "rotten egg" odor of the solid compound. wikipedia.org The reaction with water establishes an equilibrium that produces sodium hydroxide and hydrogen sulfide. nih.gov

Reaction with Acids: Contact with acids causes a violent reaction that rapidly liberates large quantities of H₂S gas. ausimm.comcsb.gov The hydrosulfide ion is the conjugate base of the weak acid H₂S; therefore, any acid stronger than H₂S will protonate the SH⁻ ion, shifting the equilibrium to release the gas. ausimm.com Even dilution with water can lower the pH enough to increase the evolution of H₂S. ausimm.comgenesisenergy.com

Heating: When heated, sodium hydrosulfide decomposes, emitting toxic fumes, including H₂S. nih.gov The evolution of H₂S gas is significantly increased at temperatures above 120°F (49°C). genesisenergy.com

The vapor space over sodium hydrosulfide solutions naturally contains H₂S vapors. ausimm.com

Conditions Promoting H₂S Release from NaSH Solutions

| Condition | Mechanism | Relative H₂S Evolution |

|---|---|---|

| Contact with Acid | Protonation of SH⁻ | High / Violent |

| Heating | Thermal Decomposition | Moderate to High |

| Dilution with Water | pH Lowering / Hydrolysis | Low to Moderate |

| Contact with Air | Hydrolysis by Moisture | Low |

When exposed to air, sodium hydrosulfide undergoes autoxidation. nih.gov This gradual oxidative process leads to the formation of a mixture of other sulfur species, including polysulfides, thiosulfate (S₂O₃²⁻), and ultimately sulfate (SO₄²⁻). nih.gov The presence of oxygen facilitates this oxidation. google.com The oxidation process can be complex, with polysulfides often forming as intermediates, which can be further oxidized to thiosulfate. google.com In some cases, oxidation with hydrogen peroxide can directly yield sodium sulfate. wikipedia.org The formation of these various sulfur oxides is also noted when the compound is involved in a fire. inchem.org

Sodium hydrosulfide readily absorbs carbon dioxide (CO₂) from the atmosphere. nih.gov This reaction results in the formation of sodium carbonate (Na₂CO₃). nih.gov This reactivity is utilized in some industrial processes to scrub CO₂ from gas streams. For instance, a method exists where a buffer solution containing sodium hydroxide and sodium bicarbonate is mixed with a hydrogen sulfide gas stream that also contains carbon dioxide. google.com The sodium hydrosulfide in the resulting solution can then be manipulated under heat and vacuum to facilitate a reaction with the bicarbonate, ultimately fixing the carbon dioxide as sodium carbonate. google.com

Advanced Characterization and Analytical Techniques in Research

Crystallographic Studies of Hydrate (B1144303) Polymorphs

Crystallographic studies of sodium hydrosulfide (B80085) (NaSH), the anhydrous parent to the hydrate, reveal a fascinating series of temperature-dependent polymorphic transformations. wikipedia.org These studies are fundamental to understanding the behavior of the hydrosulfide anion (HS⁻) within the crystal lattice. While these detailed studies focus on the anhydrous form, they provide the foundational knowledge for the behavior of the ionic components in the hydrated states, such as the dihydrate (NaSH·2H₂O) and trihydrate (NaSH·3H₂O). wikipedia.org

Crystalline sodium hydrosulfide undergoes two distinct phase transitions as a function of temperature. wikipedia.orgchemtradeasia.com At temperatures above 360 K, the compound adopts the cubic sodium chloride (NaCl) structure. jamgroupco.com As the temperature is lowered below 360 K, it transitions into a rhombohedral structure. wikipedia.orgakshyachemicals.com A further decrease in temperature to below 114 K results in a transformation to a monoclinic structure. wikipedia.orgchemtradeasia.comjamgroupco.com This polymorphic behavior is not unique to the sodium salt; analogous transitions are also observed in potassium and rubidium hydrosulfides. wikipedia.org

Phase Transitions of Crystalline Sodium Hydrosulfide (NaSH)

| Temperature Range | Crystal System | Structural Orientation |

|---|---|---|

| > 360 K | Cubic | Sodium Chloride (NaCl) type wikipedia.org |

| 114 K to 360 K | Rhombohedral | Distorted NaCl structure wikipedia.orgakshyachemicals.com |

| < 114 K | Monoclinic | Lower symmetry structure wikipedia.orgchemtradeasia.com |

The phase transitions are directly linked to the dynamic behavior and effective geometry of the hydrosulfide (HS⁻) anion within the crystal lattice. wikipedia.org In the high-temperature cubic phase (above 360 K), the HS⁻ anion undergoes rapid, isotropic rotation. This rapid tumbling causes the anion to behave as a spherical entity, leading to the high symmetry of the NaCl-type structure where it occupies eight equivalent positions. wikipedia.orgchemtradeasia.com

Upon cooling below 360 K into the rhombohedral phase, the rotation of the HS⁻ anion becomes restricted. It no longer tumbles freely but instead sweeps out a discoidal or disk-like shape. wikipedia.orgchemtradeasia.comjamgroupco.com This change in anionic geometry corresponds to the reduction in crystal symmetry from cubic to rhombohedral.

Crystallographic Data for Rhombohedral NaSH

Data from X-ray crystallography studies provide precise parameters for the rhombohedral phase. nih.gov

| Parameter | Value |

|---|---|

| Space Group | R -3 m :R nih.gov |

| Lattice Constant (a) | 3.99 Å nih.gov |

| Lattice Constant (b) | 3.99 Å nih.gov |

| Lattice Constant (c) | 3.99 Å nih.gov |

| Lattice Angle (α) | 68.08 ° nih.gov |

| Lattice Angle (β) | 68.08 ° nih.gov |

| Lattice Angle (γ) | 68.08 ° nih.gov |

Quantitative Analysis Methods

Accurate determination of the purity and concentration of sodium hydrosulfide hydrate is critical for its industrial use and in research settings. Titrimetric methods are commonly employed for this purpose due to their reliability and precision.

Iodometric titration is a standard and widely used method for the quantitative analysis of sodium hydrosulfide. akshyachemicals.com This method leverages the reducing property of the hydrosulfide ion (HS⁻), which reacts with iodine (I₂). akshyachemicals.comitesm.mx

The procedure typically involves an indirect or "back" titration. itesm.mxepa.gov A sample containing sodium hydrosulfide is treated with a known and excess amount of a standardized iodine solution. The hydrosulfide reduces the iodine to iodide ions. The remaining, unreacted iodine is then titrated with a standardized solution of a reducing agent, most commonly sodium thiosulfate (B1220275) (Na₂S₂O₃) or phenylarsine (B13959437) oxide (PAO). itesm.mxepa.gov A starch solution is used as an indicator; the endpoint of the titration is marked by the disappearance of the deep blue color of the starch-iodine complex. itesm.mxepa.gov The concentration of sodium hydrosulfide in the original sample can then be calculated from the amount of iodine consumed. For mixed samples containing both sodium sulfide (B99878) (Na₂S) and sodium hydrosulfide (NaHS), specific indicators such as thymolphthalein (B86794) and bromophenol can be used in acid-base titrations to differentiate and quantify each component. ifpenergiesnouvelles.fr

General Steps of Iodometric Titration for Sodium Hydrosulfide

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Add a precise, excess volume of standard iodine (I₂) solution to the NaSH sample. | To ensure all sulfide is oxidized by the iodine. itesm.mxepa.gov |

| 2 | Allow the reaction (HS⁻ + I₂ → S + 2I⁻ + H⁺) to complete. | Oxidation of the hydrosulfide anion. |

| 3 | Titrate the unreacted iodine with a standard sodium thiosulfate (Na₂S₂O₃) solution. | To determine the amount of excess iodine. itesm.mxepa.gov |

| 4 | Add starch indicator near the endpoint. | The solution turns blue, indicating the presence of iodine. epa.gov |

| 5 | Continue titration until the blue color disappears. | Signals the endpoint where all excess iodine has reacted. epa.gov |

| 6 | Calculate the amount of NaSH based on the amount of iodine consumed. | Quantitative determination of the analyte. |

Research Applications and Methodological Considerations

Environmental Remediation Research

The unique chemical characteristics of sodium hydrosulfide (B80085) hydrate (B1144303) make it a valuable tool in environmental remediation research, particularly for addressing contamination from heavy metals and sulfur compounds.

Advanced Strategies for Heavy Metal Sequestration in Wastewater

Sodium hydrosulfide hydrate is extensively researched for its efficacy in removing heavy metals from wastewater. chemimpex.com It reacts with dissolved heavy metal ions to form insoluble metal sulfides, which can then be easily separated from the water through processes like filtration or centrifugation. nih.gov This precipitation method is a cornerstone of treating industrial effluents from sectors such as mining and metal processing. chemimpex.com

Research has shown that sulfide (B99878) precipitation using agents like sodium hydrosulfide can be more effective than hydroxide (B78521) precipitation, offering higher removal efficiency and resulting in lower levels of dissolved solids. mdpi.com For instance, studies have demonstrated high removal rates for various heavy metals. One study achieved a 99.9% removal of copper and zinc from aqueous solutions, and a 99.8% removal of lead using sodium sulfide. nih.gov Another investigation into copper removal using sodium sulfide reported a 90% removal efficacy within a pH range of 2 to 3. acs.org

The effectiveness of heavy metal removal is influenced by several factors, including the pH of the solution and the concentration of the reactants. For example, the synthesis of sodium hydrosulfide for metal recovery is optimized by controlling factors like the flow rate of hydrogen sulfide and the concentration of sodium hydroxide. researchgate.net The formation of metal sulfides is a key mechanism, as these compounds have low solubility, facilitating their removal from wastewater. nih.gov

Table 1: Heavy Metal Removal Efficiency using Sulfide Precipitation

| Heavy Metal | Initial Concentration (mg/L) | Precipitant | Removal Efficiency (%) | pH Range | Reference |

|---|---|---|---|---|---|

| Copper | 100 | Sodium Sulfide | 99.9 | - | nih.gov |

| Zinc | 100 | Sodium Sulfide | 99.9 | - | nih.gov |

| Lead | 100 | Sodium Sulfide | 99.8 | - | nih.gov |

| Copper | - | Sodium Sulfide | 90 | 2-3 | acs.org |

| Copper | - | Sodium Hydrosulfide | 96 | - | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Removal of Sulfur Compounds from Industrial Effluents

Sodium hydrosulfide is also utilized in research focused on removing sulfur compounds from various industrial effluents. Its application extends to the purification of flue gases, where it can be used to scrub and remove sulfur-containing pollutants. omanchem.comrxmarine.orgsolvay.comomanchem.com This is particularly relevant in industries that generate sulfurous emissions, helping them to comply with environmental regulations.

Soil and Process Sludge Remediation

The application of this compound extends to the remediation of contaminated soil and process sludge. omanchem.comrxmarine.orgsolvay.comomanchem.com Its ability to precipitate heavy metals is a key factor in this application, as it can help to immobilize toxic metals within the soil or sludge, preventing them from leaching into the surrounding environment.

Industrial Process Enhancement Studies

In addition to its environmental applications, this compound is a subject of research for enhancing various industrial processes, notably in the pulp and paper and metallurgical industries.

Pulp and Paper Industry: Lignin (B12514952) Delignification and Bleaching Alternatives

Sodium hydrosulfide plays a crucial role in the Kraft pulping process, a dominant method for producing wood pulp. baijinchemical.com It works in conjunction with sodium hydroxide to break down lignin, a complex polymer that binds cellulose (B213188) fibers in wood. baijinchemical.comcamachem.com The removal of lignin is essential for producing high-quality and strong paper products. baijinchemical.com

Research in this area focuses on optimizing the delignification process. Sodium hydrosulfide, as a strong reducing agent, effectively targets and breaks the chemical bonds within lignin, particularly at elevated temperatures and pressures. baijinchemical.com This leads to improved pulp purity, brightness, and fiber strength. baijinchemical.com Studies have explored its effectiveness in processing both softwoods and hardwoods. baijinchemical.com

Furthermore, sodium hydrosulfide is investigated for its role in the bleaching phase of pulp production. baijinchemical.com After the initial pulping, it helps to remove residual lignin, contributing to the whiteness of the final paper product. baijinchemical.com This application is part of a broader research effort to find more environmentally friendly bleaching alternatives to traditional chlorine-based methods. sci-hub.se While other chemicals like hydrogen peroxide and chlorine dioxide are also used for bleaching, sodium hydrosulfide offers a different chemical pathway for lignin removal. camachem.comresearchgate.netresearchgate.net

Table 2: Role of Sodium Hydrosulfide in Pulp and Paper Production

| Process | Function of Sodium Hydrosulfide | Desired Outcome | Reference |

|---|---|---|---|

| Kraft Pulping | Lignin degradation | Separation of cellulose fibers, improved pulp purity | baijinchemical.com |

| Bleaching | Removal of residual lignin | Increased pulp whiteness and brightness | baijinchemical.com |

This table is interactive. Click on the headers to sort the data.

Metallurgical Applications: Ore Flotation and Metal Extraction Efficiencies

In the mining industry, sodium hydrosulfide is a key reagent in the flotation process, which is used to separate valuable minerals from ore. jamgroupco.com It is particularly effective as a sulfidizing agent for oxide minerals, which are typically difficult to float using conventional collectors. taylorandfrancis.commdpi.com By treating the ore with sodium hydrosulfide, a layer of metal sulfide is formed on the mineral surface, which enhances its hydrophobicity and allows it to attach to air bubbles and be floated. taylorandfrancis.com

This technique, known as sulfidation-flotation, is widely used for the recovery of various metals, including copper, lead, zinc, and gold from oxidized ores. taylorandfrancis.comresearchgate.net Research focuses on optimizing the sulfidation process by controlling parameters such as the dosage of sodium hydrosulfide and the pH of the flotation pulp. taylorandfrancis.com Studies have shown that the use of sodium hydrosulfide can significantly enhance the mass recovery of gold from oxidized ores. researchgate.net It is also used to separate different types of sulfide minerals, such as separating copper from molybdenum.

The efficiency of metal extraction is a critical area of research, and sodium hydrosulfide plays a vital role in improving recovery rates and enabling the processing of complex and low-grade ores. jamgroupco.com

Leather Tanning: Dehairing Process Optimization

In the leather industry, sodium hydrosulfide is extensively used as a dehairing agent, a critical initial step in processing animal hides. researchgate.netnih.gov Its primary function is to chemically break down the keratin (B1170402) in hair, facilitating its removal without causing significant damage to the collagen of the hide, which will become leather. mdpi.comnih.gov

The dehairing process relies on the reducing properties of sodium hydrosulfide. It works by cleaving the disulfide bonds within the keratin structure of the hair, effectively weakening it and making it easy to scrape away. nih.gov This method is a cornerstone of the initial "beamhouse" operations in a tannery. Research in this area focuses on optimizing the efficiency and environmental footprint of the dehairing process. This includes refining the concentration of sodium hydrosulfide, the treatment duration, and its combination with other chemical agents like sodium sulfide and lime to achieve complete hair removal while preserving the quality of the grain. johnshopkins.edunih.gov

Interactive Table: Key Parameters in Sodium Hydrosulfide Dehairing Research

| Parameter | Objective | Typical Range/Approach | Impact on Optimization |

|---|---|---|---|

| Concentration | Ensure complete hair removal without damaging the hide. | 0.1% - 3.5% of hide weight, depending on the specific process step. nih.govjohnshopkins.edu | Balances efficacy with the risk of grain damage and chemical cost. |

| pH Level | Maintain alkaline conditions for effective keratin breakdown. | Typically high, but research explores near-neutral pH (e.g., ~8.0) with enzymes. mdpi.com | Reduces use of lime and overall alkalinity of wastewater. mdpi.com |

| Combination Agents | Enhance dehairing efficiency and subsequent processing steps. | Used with sodium sulfide, lime, and enzymes. johnshopkins.edunih.govmdpi.com | Synergistic effects can reduce the required amount of individual chemicals. |

| Treatment Time | Minimize processing time while ensuring complete dehairing. | Can range from a few hours to over 18 hours depending on the method. johnshopkins.edumdpi.com | Reduces production bottlenecks and energy consumption. |

Petroleum and Natural Gas Desulfurization Research

Sodium hydrosulfide plays a crucial role in the "sweetening" of petroleum and natural gas, a process that involves the removal of sulfur compounds, particularly hydrogen sulfide (H₂S). mdpi.comnih.gov The presence of sulfur in fuels is undesirable as it leads to the emission of sulfur oxides (SOx) upon combustion and can corrode refining equipment. Sodium hydrosulfide is used in processes to capture and remove these sulfur impurities. mdpi.com

In one application, sour gas or oil streams are treated with a caustic solution, which can involve sodium hydroxide, to absorb H₂S. This reaction can produce sodium hydrosulfide. tandfonline.com Research has focused on optimizing this absorption process, for instance, by using packed columns and controlling temperatures to produce stable, concentrated solutions of sodium hydrosulfide, which has commercial value. tandfonline.comfrontiersin.org

Another area of research involves using sodium metal to desulfurize petroleum feeds. nih.gov In these processes, the goal is often to convert the sulfur byproducts into sodium hydrosulfide (NaHS), which has a relatively low melting point (350 °C) compared to sodium sulfide (Na₂S, melting point ~1,180 °C). nih.gov This makes the molten NaHS salt easier to separate from the treated oil via liquid-liquid separation. nih.gov Research aims to directly form NaHS during desulfurization, which would streamline the process and reduce the need for subsequent conversion steps, thereby lowering investment and operating costs. nih.gov

Biological and Biomedical Research as a Hydrogen Sulfide Donor

In biomedical research, this compound (NaHS) is widely used as a simple and effective laboratory tool for delivering hydrogen sulfide (H₂S). nih.govarvojournals.org H₂S is now recognized as a critical signaling molecule in the body, placing it in the family of "gasotransmitters" alongside nitric oxide (NO) and carbon monoxide (CO). researchgate.netjohnshopkins.edunih.gov

Investigation of Hydrogen Sulfide as a Gasotransmitter

A gasotransmitter is a small, endogenously produced gaseous molecule that can freely diffuse through cell membranes to transmit signals and regulate physiological functions. researchgate.net H₂S was the third gas identified to fit this role. researchgate.net It is produced in mammalian tissues by enzymes such as cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS). nih.govnih.gov Researchers use NaHS to exogenously introduce H₂S into cellular and animal models to probe its diverse functions. nih.govarvojournals.org These studies have revealed that H₂S is involved in a wide array of physiological processes, including the relaxation of vascular smooth muscle, neurotransmission, and the modulation of inflammation. researchgate.netmdpi.com Unlike signaling molecules that rely on specific membrane receptors, H₂S can directly interact with intracellular targets, often through a post-translational modification called S-sulfhydration (or persulfidation) on cysteine residues of proteins, which alters their function. johnshopkins.edunih.gov

Therapeutic Potential in Disease Models (e.g., Inflammation, Ischemia-Reperfusion Injury)

The administration of NaHS as an H₂S donor has shown significant therapeutic potential in various preclinical disease models, particularly those involving inflammation and ischemia-reperfusion (I/R) injury. I/R injury is tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen.

Anti-inflammatory Effects: H₂S has demonstrated potent anti-inflammatory properties. Studies show it can suppress the production of pro-inflammatory mediators and reduce the infiltration of leukocytes to inflamed tissues. mdpi.comspandidos-publications.com In models of arthritis, the anti-inflammatory effects of H₂S appear to be dose-dependent and are particularly relevant to the function of macrophages, which are central to the disease's pathogenesis. mdpi.com

Protection in Ischemia-Reperfusion Injury: The protective effects of H₂S have been extensively documented in I/R injury affecting various organs, including the heart and brain. nih.govmdpi.comfrontiersin.org The administration of NaHS has been found to reduce the infarct size (area of dead tissue), inhibit apoptosis (programmed cell death), and preserve organ function following an ischemic event. nih.govnih.gov For example, in models of cardiac I/R, NaHS treatment improved heart function, reduced tissue damage, and lessened oxidative stress. nih.gov Similarly, in cerebral I/R models, NaHS treatment improved neurological outcomes and reduced neuronal death. mdpi.comnih.gov The mechanisms underlying this protection are multifaceted and include antioxidant, anti-apoptotic, and anti-inflammatory actions. frontiersin.orgnih.gov

Interactive Table: Research Findings on NaHS in Disease Models

| Disease Model | Organ/System | Observed Protective Effect of NaHS/H₂S | Reported Mechanism |

|---|---|---|---|

| Inflammation / Arthritis | Joints / Immune System | Suppression of pro-inflammatory mediators, reduced leukocyte infiltration. mdpi.com | Modulation of innate immunity cells (e.g., macrophages). mdpi.com |

| Myocardial Ischemia-Reperfusion | Heart | Reduced infarct size, improved cardiac function, decreased apoptosis. frontiersin.orgnih.govnih.gov | Anti-oxidant, anti-inflammatory, anti-apoptotic pathways. frontiersin.orgnih.gov |

| Cerebral Ischemia-Reperfusion | Brain | Reduced infarct volume, improved neurological function, attenuated cell death. mdpi.comnih.gov | Suppression of overactivated autophagy, inhibition of oxidative stress. mdpi.comnih.gov |

| High Glucose-Induced Injury | Endothelial Cells | Protection against cell injury and inflammation. spandidos-publications.com | Inhibition of necroptosis via the p38 MAPK signaling pathway. spandidos-publications.com |

Development of Controlled-Release Hydrogen Sulfide Delivery Systems

A significant challenge in harnessing the therapeutic potential of H₂S is its delivery. Sodium hydrosulfide is known as a "fast-releasing" or "burst-release" donor. nih.govdovepress.com When dissolved in an aqueous biological environment, it releases H₂S almost instantaneously, which does not accurately mimic the slow, continuous, and regulated endogenous production of the gasotransmitter in the body. nih.govdovepress.com This rapid release can also lead to imprecise experimental results. nih.gov

To overcome this limitation, research has focused on developing controlled-release H₂S delivery systems. These advanced systems aim to provide a slow and sustained release of H₂S over extended periods. Examples of such systems include:

Polymer-based Formulations: Researchers have successfully encapsulated NaHS in polymer solutions, such as those made of polylactide-co-glycolide (PLGA), which are biodegradable. nih.govdovepress.comtandfonline.com These formulations can release H₂S at a stable rate for 72 hours or more, in stark contrast to the burst release from a simple NaHS solution. dovepress.com

Nanoparticle Carriers: Mesoporous iron oxide nanoparticles (MIONs) and other nanoparticle systems have been developed to carry H₂S-donating molecules like diallyl trisulfide (DATS). nih.gov These systems offer the dual advantages of controlled release and the potential for targeted delivery to specific organs, such as the heart and brain, enhancing therapeutic efficiency. nih.gov

Methodological Challenges in Biological Administration and Stability

The primary methodological challenge when using this compound in biological research is its inherent chemical instability and rapid release kinetics. dovepress.com

Burst Release: As mentioned, NaHS provides an immediate, uncontrolled burst of H₂S upon contact with aqueous solutions. nih.govdovepress.com This makes it difficult to maintain a stable and physiologically relevant concentration of H₂S over the course of an experiment.

Chemical Instability: Solid this compound is hygroscopic and readily hydrolyzes in the presence of moisture or in aqueous solution. nih.gov Aqueous solutions of NaHS are not stable for long periods, and it is often recommended that they be prepared fresh for each experiment. caymanchem.com The pH of the solution also significantly affects the chemical species present (H₂S vs. HS⁻), which can influence its biological activity. mdpi.comausimm.com

Volatility of H₂S: The gaseous nature of H₂S means it is volatile, making it difficult to control its concentration at the target site under experimental conditions. afreth.org

These challenges underscore the importance of careful experimental design and the ongoing research into more stable, slow-release H₂S donor compounds and delivery systems to better replicate the physiological roles of this gasotransmitter. nih.govdovepress.com

Agricultural and Plant Science Applications

This compound, as a donor of hydrogen sulfide (H₂S), has garnered significant attention in agricultural and plant science research. H₂S is recognized as a gaseous signaling molecule that plays a crucial role in various physiological processes in plants, particularly in response to environmental challenges.

Mitigation of Abiotic Stress (e.g., Salt Stress, Drought Stress) in Plants

Abiotic stresses such as high salinity and drought are major factors that impede plant growth and reduce crop yields worldwide. nih.gov Research has demonstrated that the application of this compound can effectively enhance plant tolerance to these adverse conditions.

In studies involving foxtail millet seedlings subjected to salt stress, pretreatment with this compound was found to alleviate the inhibitory effects of salinity on plant growth. nih.govnih.govtandfonline.com This was evidenced by a noticeable improvement in plant height compared to seedlings treated with salt alone. nih.gov Similarly, in Brassica napus, this compound application mitigated drought-induced stress symptoms, such as wilted leaves, and reduced the increase in lipid peroxidation. jksgfs.or.kr The compound helps in maintaining cellular homeostasis and protecting plants from the damaging effects of excessive salt and water deficit. jksgfs.or.krfrontiersin.org

The protective role of H₂S, released from this compound, extends to various plant species. It has been shown to mitigate the negative impacts of salt stress in wheat and cucumber seedlings and to be involved in the response to high temperature stress in rice. tandfonline.comfrontiersin.orgmdpi.com The application of H₂S donors like this compound is considered a promising strategy to enhance crop resilience in challenging environments. mdpi.com

Regulation of Plant Physiological and Molecular Mechanisms (e.g., Osmotic Adjustment, Antioxidant Activity, Gene Expression)

The beneficial effects of this compound in mitigating abiotic stress are attributed to its influence on a range of physiological and molecular mechanisms within the plant.

Osmotic Adjustment: Under stress conditions, plants accumulate certain solutes, known as osmoprotectants, to maintain water balance. This compound treatment has been shown to increase the content of proline, a key osmoprotectant, in foxtail millet and Brassica napus under salt and drought stress, respectively. nih.govjksgfs.or.kr This accumulation of proline helps in osmotic adjustment, protecting cellular structures and functions. jksgfs.or.kr

Antioxidant Activity: Abiotic stress often leads to the excessive production of reactive oxygen species (ROS), which can cause oxidative damage to cells. nih.gov Plants possess an antioxidant defense system to counteract this damage. Studies have revealed that this compound treatment enhances the activities of major antioxidant enzymes, including superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), in plants under salt stress. nih.govfrontiersin.org By boosting the antioxidant system, this compound helps to reduce the accumulation of ROS and alleviate oxidative damage. nih.gov

Gene Expression: At the molecular level, this compound has been found to modulate the expression of genes involved in stress tolerance. In foxtail millet under salt stress, pretreatment with this compound led to the increased expression of specific salt-resistant genes, such as SiASR4, SiRPLK35, and SiHAK23. nih.govnih.gov This indicates that H₂S signaling is involved in activating genetic pathways that contribute to enhanced stress resistance. nih.gov

| Plant Species | Abiotic Stress | Key Physiological/Molecular Effects of this compound |

|---|---|---|

| Foxtail Millet (Setaria italica) | Salt Stress | Increased plant height, proline content, and antioxidant enzyme activity (SOD, POD, CAT). Upregulation of salt-resistant genes (SiASR4, SiRPLK35, SiHAK23). nih.govnih.gov |

| Brassica napus | Drought Stress | Reduced lipid peroxidation, decreased hydrogen peroxide content, and enhanced proline accumulation. jksgfs.or.kr |

| Wheat (Triticum aestivum) | Salt Stress | Alleviation of salt stress effects through enhanced antioxidant defense. frontiersin.org |

| Zucchini (Cucurbita pepo L.) | Nickel Stress | Reduced nickel accumulation, decreased oxidative stress, and improved nutrient homeostasis. researchgate.net |

Role in Nitrogen Metabolism Upregulation

Nitrogen is a vital nutrient for plant growth and development, and its metabolism can be negatively affected by environmental stresses. Research indicates that this compound plays a role in upregulating nitrogen metabolism, which can contribute to improved stress tolerance.

In zucchini plants under nickel stress, foliar application of this compound, particularly in combination with calcium chloride, enhanced the activity of nitrate (B79036) reductase in the leaves and increased the total protein content. researchgate.net Nitrate reductase is a key enzyme in the nitrogen assimilation pathway. Similarly, in pepper plants under drought stress, the application of this compound was found to improve nitrogen metabolism by increasing soluble protein content and the activity of nitrogen-assimilating enzymes. researchgate.net Studies on naked oat under saline-alkali stress also showed that spraying with a sodium hydrosulfide solution significantly increased grain yield by improving nitrogen metabolism in the leaves.

These findings suggest that by enhancing the efficiency of nitrogen metabolism, this compound can help plants maintain growth and productivity even under stressful conditions. researchgate.netresearchgate.net

Materials Science Research

Beyond its applications in the life sciences, this compound serves as a valuable precursor in the field of materials science, particularly in the development of advanced energy storage technologies and novel sulfur-containing materials.

Precursor in Solid-State Electrolyte Synthesis for Batteries

All-solid-state sodium-ion batteries are a promising next-generation energy storage technology due to their potential for high safety and energy density. researchgate.net A critical component of these batteries is the solid-state electrolyte, which facilitates the movement of sodium ions between the anode and cathode. This compound has emerged as a key precursor for the synthesis of sulfide-based solid electrolytes, such as sodium thioantimonate (Na₃SbS₄). u-picardie.fru-picardie.fr

The use of this compound offers a low-cost and viable route for the production of these electrolyte materials. u-picardie.fru-picardie.fr Research has demonstrated the synthesis of Na₃SbS₄ ionic conductors using this compound as the sodium precursor. u-picardie.fru-picardie.fr These sulfide electrolytes exhibit high ionic conductivity at room temperature, a crucial property for efficient battery performance. researchgate.net The development of scalable synthesis methods for these materials is essential for the practical application of all-solid-state sodium batteries. researchgate.net

Fabrication of Sulfur-Containing Materials for Novel Applications

Sodium hydrosulfide is utilized in the synthesis of a variety of sulfur-containing organic and inorganic materials. Its reactivity makes it a useful reagent for introducing sulfur atoms into different molecular structures. In organic chemistry, it is employed as a reductant and for the preparation of organosulfur compounds like thiols and sulfides. These compounds can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Environmental Impact and Risk Assessment in Research Contexts

Atmospheric Release and Air Quality Implications (Hydrogen Sulfide (B99878) Generation)

The primary atmospheric concern associated with sodium hydrosulfide (B80085) hydrate (B1144303) is the release of hydrogen sulfide (H₂S) gas. baijinchemical.com This toxic and flammable gas is produced when sodium hydrosulfide hydrate comes into contact with moisture or acids. baijinchemical.comnj.gov In a research setting, improper storage or handling can lead to the release of H₂S, a hazardous air pollutant with a characteristic rotten egg odor. baijinchemical.com

The rate of H₂S evolution from sodium hydrosulfide solutions is significantly influenced by the pH of the solution. Lowering the pH, which can occur upon dilution with water or contact with acidic substances, increases the release of H₂S vapors. ausimm.com Heating the solution also enhances the evolution of this toxic gas. ausimm.comgenesisenergy.com It is crucial to note that exposure to H₂S can lead to olfactory fatigue, diminishing the ability to detect its odor at dangerous concentrations. csb.gov

Table 1: Factors Influencing Hydrogen Sulfide (H₂S) Release from this compound

| Factor | Effect on H₂S Release | Reference |

| Contact with Moisture/Water | Hydrolysis releases H₂S gas. | baijinchemical.comnj.gov |

| Contact with Acids | Rapid release of H₂S gas. | nj.govausimm.com |

| Lowering pH | Significantly increases H₂S evolution. | ausimm.com |

| Heating | Increases the rate of H₂S release. | ausimm.comgenesisenergy.com |

The presence of H₂S in the atmosphere due to accidental release can have significant environmental consequences, including contributing to acid rain formation. Therefore, stringent handling protocols and adequate ventilation are imperative in research laboratories to prevent the buildup of H₂S gas. baijinchemical.comausimm.com

Aquatic Ecosystem Impact (Oxygen Depletion, Toxicity to Biodiversity)

The release of this compound into aquatic environments poses a substantial threat to ecosystem health. baijinchemical.com When introduced into rivers, lakes, or other water bodies, it can lead to a depletion of dissolved oxygen levels, a condition known as hypoxia. baijinchemical.com This oxygen depletion adversely affects fish and other aquatic organisms that depend on oxygen for survival. baijinchemical.com

Furthermore, the release of toxic sulfides into the water can directly harm marine biodiversity. baijinchemical.com The toxicity of sulfides to aquatic life can result in fish kills and a general decline in water quality. baijinchemical.com The long-term consequences of such contamination can include the degradation of entire ecosystems, with coastal zones, wetlands, and river systems being particularly vulnerable. baijinchemical.com

Table 2: Impacts of this compound on Aquatic Ecosystems

| Impact | Description | Reference |

| Oxygen Depletion (Hypoxia) | Reduces dissolved oxygen levels, harming aquatic life. | baijinchemical.com |

| Sulfide Toxicity | Directly toxic to fish and other marine organisms. | baijinchemical.com |

| Ecosystem Degradation | Long-term damage to vulnerable aquatic habitats. | baijinchemical.com |

Soil Contamination and Agricultural Productivity Effects

Accidental spills of this compound can lead to significant soil contamination. baijinchemical.com The introduction of this chemical can render the soil acidic and disrupt the natural balance of nutrients. baijinchemical.com High concentrations of sulfides in the soil can be toxic to both plants and beneficial microorganisms, thereby negatively impacting agricultural productivity. baijinchemical.com

While sodium hydrosulfide is used in agriculture as a source of sulfur for certain crops, its uncontrolled release into the soil can have detrimental effects. Research has shown that while exogenous application of H₂S donors like sodium hydrosulfide can under certain conditions improve plant tolerance to stresses like drought, excessive concentrations can be harmful. researchgate.net The contamination of soil with heavy metals can also reduce agricultural productivity, and while sodium hydrosulfide is used to remove heavy metals from wastewater, its direct application to soil in high concentrations is not a standard agricultural practice and poses risks. chemimpex.comsilae.it

Waste Management and Disposal Strategies

Proper management and disposal of this compound waste are critical to prevent environmental contamination. baijinchemical.com Due to its hazardous nature, this chemical and its solutions should be handled and disposed of in compliance with all local, national, and international regulations. baijinchemical.comq4cdn.com

Key disposal strategies include:

Neutralization: Before disposal, sodium hydrosulfide solutions should be neutralized. baijinchemical.com This can be achieved by carefully adding a dilute acid, such as hydrochloric or acetic acid, in a controlled environment to manage the release of H₂S gas. Alternatively, for water spills, sodium carbonate can be used. nj.gov

Hazardous Waste Management: For significant quantities of waste, partnering with a certified hazardous waste management company is essential for safe and compliant disposal. baijinchemical.com

Container Disposal: Empty containers that have held this compound may retain product residues and should be handled as hazardous waste. q4cdn.com They should be tightly sealed and disposed of through a licensed waste disposal contractor. q4cdn.com It is crucial not to wash the residue into sewers. nj.gov

Waste containing sodium hydrosulfide may be classified as a hazardous waste due to its corrosive nature (high pH) and the potential presence of reactive sulfides. ausimm.com

Mitigation and Prevention of Environmental Pollution

Preventing the environmental release of this compound is paramount. Several mitigation strategies can be implemented in research settings to minimize the risk of pollution.

Proper Storage: this compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from acids, heat sources, and moisture. baijinchemical.comausimm.com Storage areas should have containment measures to hold 110% of the volume of the largest tank. genesisenergy.com

Ventilation and Monitoring: Adequate ventilation is crucial to prevent the accumulation of H₂S gas. baijinchemical.com The installation of H₂S gas detectors can provide an early warning of a release. baijinchemical.com

Spill Response: In the event of a spill, the area should be immediately isolated. noaa.gov Spills should be contained using absorbent materials, and small spills can be neutralized. baijinchemical.com Personnel involved in cleanup must wear appropriate personal protective equipment, including respiratory protection. ausimm.com

Closed-Loop Systems: For transfers of sodium hydrosulfide solutions, utilizing a closed-loop vapor return system can minimize the release of H₂S vapors into the atmosphere. ausimm.comgenesisenergy.com

Wastewater Treatment: In research applications where sodium hydrosulfide is used for processes like heavy metal precipitation, the resulting wastewater must be treated to remove contaminants before discharge. chemimpex.commarketresearchintellect.com

By implementing these preventative measures and adhering to strict handling and disposal protocols, the environmental risks associated with the use of this compound in research can be effectively managed.

Future Research Directions and Emerging Trends

Exploration of Novel Applications in Renewable Energy

The unique chemical properties of sodium hydrosulfide (B80085) hydrate (B1144303) are being actively investigated for their potential in the renewable energy sector. camachem.com Research is underway to leverage this compound in the development of next-generation energy materials. camachem.comnih.gov One promising area is its application in creating materials for solar energy and fuel cells. nih.gov The ability of its constituent ions to be dispersed and deposited, potentially as nanoparticles, opens avenues for fabricating novel components for these green technologies. nih.gov

Furthermore, the broader class of salt hydrates, to which sodium hydrosulfide hydrate belongs, is being studied for thermochemical energy storage. This process involves storing energy through reversible chemical reactions, such as the dehydration and hydration of the salt. While challenges like material degradation and corrosive side-effects (such as the release of hydrogen sulfide (B99878) gas) need to be addressed, the high energy density of salt hydrates makes them an attractive option for future energy systems. The ongoing research in this field is critical for unlocking the full potential of this compound in renewable energy applications. camachem.com

Development of Advanced Hydrogen Sulfide Donors and Delivery Systems

This compound is widely recognized and utilized in experimental systems as an exogenous donor of hydrogen sulfide (H₂S). jamgroupco.comresearchgate.netfigshare.com H₂S is a significant gaseous signaling molecule, akin to nitric oxide, with profound effects on mammalian cardiovascular, neurological, immunological, and pulmonary systems. jamgroupco.comsigmaaldrich.com NaHS hydrate is valued for its simplicity, rapidly releasing H₂S in solution, which allows researchers to study the gasotransmitter's physiological and pathological roles. figshare.com

However, the very rapid release and instability of H₂S from NaHS solutions present limitations for controlled therapeutic applications and some research models. ascelibrary.org For instance, studies have shown that H₂S is lost from a NaHS solution in a matter of minutes, making it an unstable source for long-term animal studies where it is added to drinking water. ascelibrary.org This highlights a critical research need: the development of advanced, slow-releasing H₂S donors and sophisticated delivery systems. Future work will likely focus on creating novel molecular structures that can release H₂S in a more controlled and targeted manner, responding to specific physiological triggers or localizing in particular tissues to enhance therapeutic efficacy and minimize off-target effects.

Deeper Elucidation of Biological Signaling Pathways

Research has firmly established this compound, through its release of H₂S, as a modulator of numerous biological pathways. jamgroupco.comresearchgate.netnih.gov A significant body of work demonstrates its protective effects in various disease models, which are attributed to its influence on fundamental cellular processes.

Detailed studies have revealed its role in mitigating injury from ischemia-reperfusion, a condition where tissue damage occurs after blood supply returns. sci-hub.se In models of myocardial ischemia-reperfusion, NaHS was found to reduce infarct size by inhibiting mitochondrial respiration and apoptosis (programmed cell death). sci-hub.se Further research into acute lung injury has shown that NaHS exerts protective effects through antioxidative and anti-inflammatory mechanisms. figshare.com It modulates key signaling pathways including the HIF-1 pathway and apoptosis pathways by affecting the balance of proteins like Bax and Bcl-2. figshare.com It also upregulates the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress, and downregulates the pro-inflammatory NF-κB pathway. figshare.com

In the context of neurodegenerative diseases, NaHS has shown neuroprotective effects against β-amyloid-induced neurotoxicity, a hallmark of Alzheimer's disease. nih.gov It achieves this by inhibiting the activation of caspase-3 (a key executioner of apoptosis), reducing levels of phosphodiesterase 5 (PDE5), and modulating the expression of peroxisome proliferator-activated receptors (PPARs) and the NF-κB signaling pathway. nih.gov

Future research will aim for a deeper understanding of these complex interactions. Elucidating the precise molecular targets and downstream effects of H₂S signaling will be crucial for translating the therapeutic potential of donors like this compound into clinical applications.

Table 1: Investigated Biological Pathways Modulated by NaHS-derived H₂S

| Pathway Category | Specific Pathway/Molecule | Observed Effect of H₂S | Research Context |

| Apoptosis | Caspase-3 | Inhibition of activation | Neuroprotection, Myocardial Protection sci-hub.senih.gov |

| Bax/Bcl-2 Ratio | Decrease (Anti-apoptotic) | Acute Lung Injury figshare.com | |

| Oxidative Stress | Nrf2/HO-1 | Upregulation (Antioxidant) | Acute Lung Injury figshare.com |

| Mitochondrial Respiration | Reversible Inhibition | Myocardial Protection sci-hub.se | |

| Inflammation | NF-κB | Inhibition of activation | Neuroprotection, Acute Lung Injury figshare.comnih.gov |

| Hypoxia Response | HIF-1α | Modulation | Acute Lung Injury figshare.com |

| Neurological | PDE5 | Decreased expression | Neuroprotection nih.gov |

| PPARs | Upregulation (PPAR-α, PPAR-γ) | Neuroprotection nih.gov |

Sustainable Synthesis and Green Chemistry Initiatives

The industrial production of this compound is evolving with a growing emphasis on sustainability and green chemistry principles. The conventional method involves reacting hydrogen sulfide with sodium hydroxide (B78521). marketresearchintellect.com However, recent initiatives focus on making this process more environmentally friendly and cost-effective.

A key trend is the utilization of hydrogen sulfide from industrial waste streams. H₂S is a common and often hazardous byproduct of processes in oil refining, petrochemical plants, and natural gas production. csb.gov Researchers are developing and optimizing methods to capture this waste H₂S and use it as a feedstock for NaHS synthesis. csb.gov For example, a lab-scale process has been demonstrated where simulated flue gas containing H₂S is absorbed into a sodium hydroxide solution to produce NaHS, effectively turning a pollutant into a valuable chemical product. csb.gov This approach not only provides a sustainable source for NaHS but also mitigates air pollution.

Other innovative methods include a process that involves recycling barium sulfate (B86663). In this method, barium sulfide is reacted with sulfuric acid to produce H₂S (for NaHS synthesis) and barium sulfate, which is then recycled back into the process, reducing raw material costs. These green chemistry initiatives are crucial for improving the environmental footprint of chemical manufacturing and aligning with the principles of a circular economy.

Integration of this compound in Multi-Functional Materials Development

Beyond its direct chemical applications, this compound is emerging as a critical precursor for the synthesis of advanced, multi-functional materials. Its primary role in this context is as a highly reactive and effective sulfur source.

One significant area of research is the development of functional polymers. NaHS is used in the synthesis of sulfur-containing polymers such as polysulfides, which are used to create materials like flame-retardant resins and to vulcanize rubber, enhancing its durability. jamgroupco.comresearchgate.net

Another promising frontier is the synthesis of metal sulfide nanoparticles (MeSNs). Using methods like solvothermal synthesis or coprecipitation, NaHS can be reacted with various metal salts to produce nanoparticles such as copper sulfide (CuS) or silver sulfide (Ag₂S). sci-hub.se These nanomaterials exhibit unique properties and are being explored for a wide range of applications, from photocatalysis to biomedicine. sci-hub.senih.gov

Furthermore, NaHS has been used in the creation of functional zeolites. In one innovative approach, high-value NaHS zeolite was synthesized from coal fly ash, an industrial solid waste. sigmaaldrich.com The resulting zeolite demonstrated a high capacity for carbon dioxide adsorption, highlighting its potential as a material for carbon capture and other environmental applications. sigmaaldrich.com The ability to use NaHS to create such diverse and high-performance materials from waste products underscores its growing importance in materials science. jamgroupco.com

Economic and Scalability Considerations for Industrial Implementation

This compound is a significant commodity in the global chemicals and materials industry, with a market size estimated at USD 310 million in 2023. The market is projected to grow steadily, reaching an anticipated USD 470 million by 2033, with a compound annual growth rate (CAGR) of 4.2%. This growth is driven by its extensive and indispensable applications in various sectors. camachem.com

Table 2: this compound Market Snapshot

| Metric | Value | Year | Source |

| Estimated Market Size | USD 310 Million | 2023 | |

| Projected Market Size | USD 470 Million | 2033 | |

| CAGR (2024-2033) | 4.2% | - |

Key market drivers include the expanding mining industry, where NaHS is a crucial flotation agent for copper and other base metals, and the increasing adoption of more sustainable manufacturing practices in the leather and pulp and paper industries.

The industrial scalability of this compound production is well-established. It is commercially available in both solid flake and concentrated aqueous solution forms, with solutions accounting for a majority of the U.S. market. marketresearchintellect.com Industrial manufacturing processes are being continuously optimized for efficiency and cost-effectiveness, including strategies that integrate the recovery of H₂S from other industrial processes. However, the market also faces restraints. These include potential competition from alternative chemicals and the costs associated with complying with stringent environmental and safety regulations regarding the handling of a corrosive material that can release toxic H₂S gas. Despite these challenges, the rising global demand, coupled with technological advancements in production and application, positions this compound for continued economic significance and scalable industrial implementation. camachem.com

常见问题

Basic: What safety protocols are essential for handling sodium hydrosulfide hydrate in laboratory settings?

Answer:

this compound (NaHS·xH₂O) requires stringent safety measures due to its corrosive and reactive nature. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Face shields are recommended for splash hazards .

- Ventilation: Use fume hoods for experiments generating dust or aerosols. Ensure local exhaust ventilation to prevent inhalation exposure .

- Handling: Avoid skin/eye contact. Use inert tools to minimize dust formation. Pre-mix solutions in controlled environments to reduce reactivity risks .

- Emergency Procedures: Immediate flushing with water (15+ minutes for eye exposure), soap washing for skin contact, and medical consultation for ingestion/inhalation .

Basic: How should this compound be stored to maintain stability?

Answer:

- Conditions: Store in airtight containers under inert atmospheres (e.g., nitrogen or argon) at room temperature (20–25°C). Avoid moisture and humidity to prevent hydrolysis .

- Compatibility: Separate from acids, oxidizers, and heavy metals to prevent violent reactions (e.g., H₂S gas release) .

- Hydration State: Note that commercial batches often contain 1.5 moles of water (sesquihydrate) and ~70% NaHS purity, with variable stability. Monitor for deliquescence .

Advanced: How does hydration state influence NaHS reactivity in H₂S-release studies?

Answer:

The hydration state affects dissolution kinetics and H₂S release profiles:

- Hydrated Forms (e.g., NaHS·1.5H₂O): Faster dissolution in aqueous buffers, leading to rapid H₂S generation. Ideal for acute exposure models (e.g., cardiovascular studies) .

- Anhydrous NaHS: Slower dissolution, suitable for sustained H₂S release. Requires characterization via thermogravimetric analysis (TGA) to confirm water content .

- Methodological Consideration: Calibrate H₂S donors using electrochemical sensors (e.g., H₂S-selective electrodes) to account for hydration variability .

Basic: What analytical methods assess this compound purity?

Answer:

- Titration: Iodometric titration quantifies active sulfide content (NaHS) against sodium thiosulfate, with starch indicator .

- Certificate of Analysis (CofA): Review vendor-provided CofA for lot-specific impurities (e.g., sodium sulfide, sodium carbonate) .

- Spectroscopy: FT-IR or Raman spectroscopy identifies characteristic S-H stretches (~2570 cm⁻¹) and hydrate-specific peaks .

Advanced: How to mitigate impurity interference (e.g., Na₂S) in H₂S studies?

Answer:

Common impurities like Na₂S (up to 5% in commercial batches) can confound results:

- Purification: Recrystallize NaHS·xH₂O in ethanol/water mixtures to reduce Na₂S content .

- Control Experiments: Compare NaHS batches with/without Na₂S additives using HPLC-UV (detection at 230 nm) to isolate impurity effects .

- Alternative Donors: Use slow-releasing H₂S donors (e.g., GYY4137) for studies requiring minimal sulfide interference .

Basic: What first-aid measures are critical for NaHS exposure?

Answer:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored. Monitor for pulmonary edema .

- Dermal Contact: Remove contaminated clothing; wash with soap/water for 15+ minutes. Apply emollients for irritation .

- Ingestion: Do NOT induce vomiting. Rinse mouth; administer activated charcoal (if advised by poison control) .

Advanced: How does solution pH affect NaHS stability and H₂S release?

Answer:

-

Acidic Conditions (pH < 7): Rapid H₂S release via protonation:

Use phosphate buffers (pH 7.4) to modulate release kinetics .

-

Alkaline Conditions (pH > 9): Stabilizes HS⁻ ions, delaying H₂S generation. Ideal for long-term storage .

-

Quantification: Use methylene blue assay (detection at 670 nm) to correlate pH with dissolved H₂S levels .

Basic: What physical properties are critical for experimental design?

Answer:

Advanced: Which in situ techniques characterize NaHS decomposition?

Answer:

- Thermogravimetric Analysis (TGA): Quantifies water loss and decomposition thresholds (e.g., 150–200°C for anhydrous transition) .

- Mass Spectrometry (MS): Detects H₂S and SO₂ emissions during thermal degradation .

- X-ray Diffraction (XRD): Identifies crystalline phase changes (e.g., rhombohedral to monoclinic) under varying temperatures .

Basic: What are compliant disposal methods for NaHS waste?

Answer:

- Neutralization: Treat with excess oxidizing agents (e.g., hydrogen peroxide) to convert sulfides to sulfates .

- Professional Disposal: Engage licensed waste handlers for corrosive solids (UN 2949, Packing Group II) .

- Documentation: Maintain records per OSHA and EPA guidelines for hazardous waste tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings